2,6-Dioxaspiro[4.5]decan-10-one
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Overview
Description
2,6-Dioxaspiro[45]decan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two oxygen atoms and a decane ring
Mechanism of Action
Target of Action
It’s known that spiro compounds, which include 2,6-dioxaspiro[45]decan-10-one, are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that spiro compounds can interact with biological targets in a variety of ways, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Spiro compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and receptor binding .
Result of Action
Given its structural similarity to other spiro compounds, it may have potential biological activity .
Action Environment
The action, efficacy, and stability of 2,6-Dioxaspiro[4.5]decan-10-one can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxaspiro[4.5]decan-10-one typically involves the formation of a spirocyclic ring system. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal. This intermediate can then undergo further reactions, such as hydrazone formation and iodination, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity while minimizing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like iodine and bromine are used for substitution reactions
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, lactones, and alcohol derivatives .
Scientific Research Applications
2,6-Dioxaspiro[4.5]decan-10-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
- 1,6,9-Tri-oxaspiro[4.5]decane
Comparison: 2,6-Dioxaspiro[4.5]decan-10-one is unique due to its specific spiro linkage and decane ring structure. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-2-1-4-11-8(7)3-5-10-6-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNLXPFBBEQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CCOC2)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248372-33-8 |
Source
|
Record name | 2,6-dioxaspiro[4.5]decan-10-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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